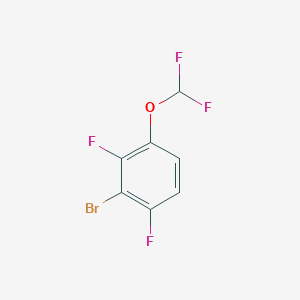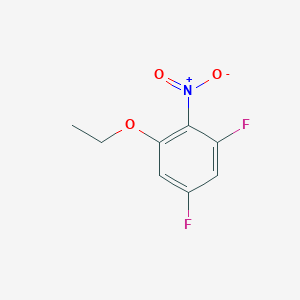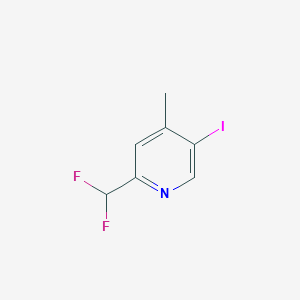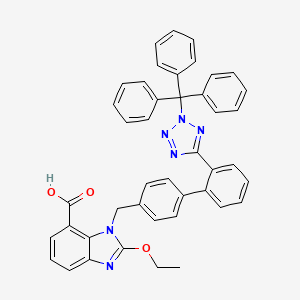
N2-Tritylcandesartan
Descripción general
Descripción
“N2-Tritylcandesartan” is a derivative of “Candesartan”, an angiotensin receptor blocker used mainly for the treatment of high blood pressure and congestive heart failure . The “N2-Trityl” prefix indicates that a trityl group is attached to the nitrogen atom in the “Candesartan” molecule .
Molecular Structure Analysis
The molecular structure of “N2-Tritylcandesartan” is complex, as it includes the structures of both “Candesartan” and the “Trityl” group . The exact structure can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .
Aplicaciones Científicas De Investigación
Trityl radicals have been synthesized and studied for their properties and applications . Here are some of the applications of trityl radicals:
-
Spin Labels and Spin Probes
- Trityl radicals have been used as spin labels and spin probes . These are used in electron spin resonance (ESR) spectroscopy to study the dynamics and structure of molecules.
- The results from these studies have contributed to the fields of molecular biology, materials science, biomedical diagnostics, and analytical chemistry .
-
Detection of Free Radicals
-
Three-Dimensional High Resolution ESR Imaging
-
Quantification of Oxygen-Guided Radiation Therapy
-
Evaluation of Redox Status and Oxygenation
Sure, here are some more applications of trityl radicals, which might be relevant to “N2-Tritylcandesartan” as it could potentially be a type of trityl radical :
-
Protection of Functional Groups in Organic Synthesis
- Trityl moieties have been used for the protection of various functional groups such as thiols, amines, and alcohols in organic synthesis .
- The trityl group acts as a protective group that can be selectively removed under certain conditions .
- This application is particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
-
Catalyst for C–C Bond Formation
-
Dye Chemistry
-
Polymer and Peptide Synthesis
-
Chiral Catalyst
-
Activity-Based Probes
Certainly, here are some additional potential applications of trityl radicals, which might be relevant to “N2-Tritylcandesartan” as it could potentially be a type of trityl radical :
-
Photochemical Reactions
-
Oxidation and Reduction Reagent
-
Carbohydrate Chemistry
-
Olefin Polymerization Reactions
-
Hydride Abstraction Reactions
- Possibly, the trityl cation is most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .
- In this application, the trityl group is used to abstract a hydride ion from a molecule, facilitating various chemical transformations .
- This method has been used in various fields of organic synthesis .
-
Protection of Amino Acids’ Functional Group in the Production of Peptides
- The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides .
- In this application, the trityl group is used as a protecting group for the amino acids’ functional group in the production of peptides .
- This method has been used in the development of new peptides .
Safety And Hazards
Propiedades
IUPAC Name |
2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-47-49(46-40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKRZXGJFVQTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Tritylcandesartan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



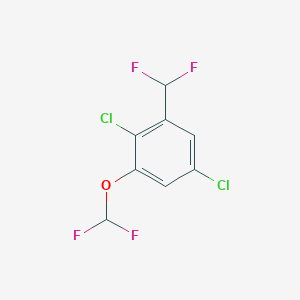
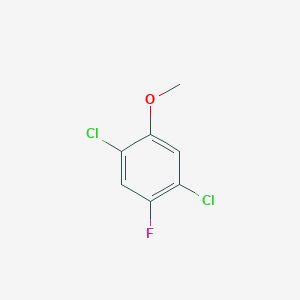
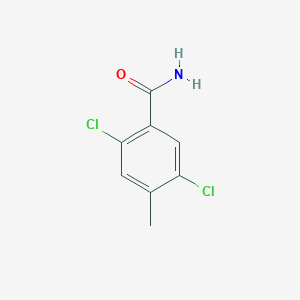
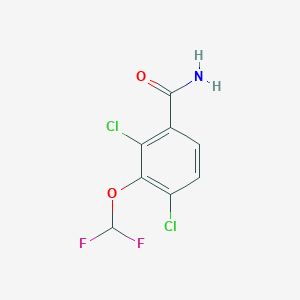
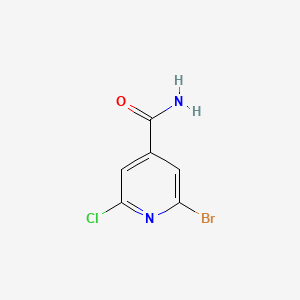
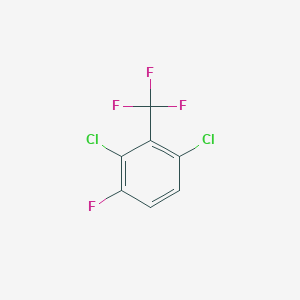
![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)
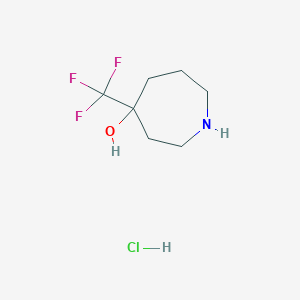
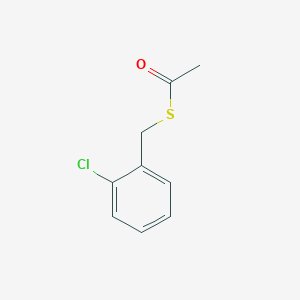
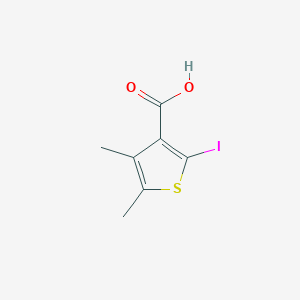
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)
